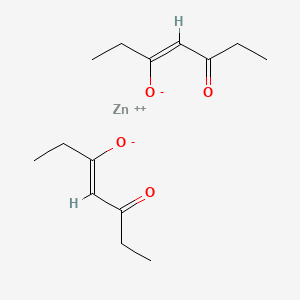

Zinc 3,5-heptanedione

Description

BenchChem offers high-quality Zinc 3,5-heptanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc 3,5-heptanedione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

21499-03-6 |

|---|---|

Molecular Formula |

C14H22O4Zn |

Molecular Weight |

319.7 g/mol |

IUPAC Name |

zinc;(Z)-5-oxohept-3-en-3-olate |

InChI |

InChI=1S/2C7H12O2.Zn/c2*1-3-6(8)5-7(9)4-2;/h2*5,8H,3-4H2,1-2H3;/q;;+2/p-2/b2*6-5-; |

InChI Key |

ONLLWBFUSFRYNU-VKRZFSCASA-L |

Isomeric SMILES |

CC/C(=C/C(=O)CC)/[O-].CC/C(=C/C(=O)CC)/[O-].[Zn+2] |

Canonical SMILES |

CCC(=CC(=O)CC)[O-].CCC(=CC(=O)CC)[O-].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic analysis of Zinc 3,5-heptanedione (FTIR, NMR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of Zinc 3,5-heptanedione

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of Zinc 3,5-heptanedione, also known as Zinc bis(3,5-heptanedionate). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the practical and theoretical aspects of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By integrating established principles with field-proven insights, this guide offers not just procedural steps but also the causal logic behind experimental choices, ensuring a thorough understanding of how these powerful analytical methods converge to confirm the identity, purity, and intricate structural details of this significant metal-organic complex.

Introduction: The Significance of Zinc 3,5-heptanedione

Zinc 3,5-heptanedione is a metal coordination complex formed between the divalent zinc ion (Zn²⁺) and the bidentate ligand 3,5-heptanedionate. As a member of the β-diketonate family of complexes, it shares properties that are valuable in diverse scientific fields, including acting as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles and thin films, and serving as a catalyst in organic synthesis.[1][2][3] The precise coordination of the ligand to the metal center dictates the compound's chemical and physical properties. Therefore, rigorous structural verification is paramount.

This guide provides an integrated analytical workflow, leveraging the strengths of FTIR, NMR, and Mass Spectrometry to deliver an unambiguous characterization of the molecule. Each technique offers a unique window into the molecular structure: FTIR probes the vibrational modes of chemical bonds, NMR resolves the electronic environment of magnetically active nuclei (¹H and ¹³C), and Mass Spectrometry determines the mass-to-charge ratio, confirming the molecular weight and revealing fragmentation patterns.

Molecular Structure and Coordination Chemistry

The ligand, 3,5-heptanedione, is a β-diketone that exists in a tautomeric equilibrium between its keto and enol forms.[4] In the presence of a base or a metal ion, the enol form is deprotonated to yield the 3,5-heptanedionate anion. This anion acts as a bidentate ligand, coordinating to the zinc(II) ion through its two oxygen atoms to form a stable six-membered chelate ring.[2][5] The resulting complex, Zinc bis(3,5-heptanedionate), features two ligand molecules bound to a central zinc atom in a tetrahedral or square planar geometry. The diamagnetic nature of the d¹⁰ Zn(II) ion makes this complex particularly well-suited for NMR analysis, as it yields sharp, well-resolved spectra.

Caption: Chelate structure of Zinc bis(3,5-heptanedionate).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The frequencies of absorbed radiation are characteristic of the specific chemical bonds and functional groups present. For the analysis of Zinc 3,5-heptanedione, FTIR is invaluable for confirming the coordination of the ligand to the zinc ion. This is achieved by observing the predictable shifts in the vibrational frequencies of the carbonyl (C=O) and C=C bonds upon chelation and the appearance of new bands corresponding to the Zinc-Oxygen (Zn-O) bond.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) ATR is a preferred method for this type of solid sample as it requires minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the powdered Zinc 3,5-heptanedione sample onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation The key diagnostic feature in the FTIR spectrum is the effect of coordination on the ligand's vibrational bands.

-

Disappearance of Enolic -OH: The free 3,5-heptanedione ligand exhibits a broad absorption band in the 2500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded enolic hydroxyl group (-OH). Upon deprotonation and coordination to zinc, this band disappears entirely, providing strong evidence of complex formation.[7]

-

Carbonyl and C=C Stretching Region (1700-1500 cm⁻¹): In the free ligand, distinct bands for C=O and C=C stretching are observed. Upon chelation, the π-electron density in the six-membered ring becomes delocalized. This results in the disappearance of the individual C=O and C=C bands and the appearance of two strong, new bands. These are assigned to the asymmetric and symmetric stretching vibrations of the delocalized O-C-C-C-O framework. The C=O stretching band, in particular, shifts to a lower frequency (typically around 1500-1600 cm⁻¹) compared to the free ligand, indicating a weakening of the C=O double bond character due to coordination with the metal.[8]

-

Zn-O Stretching Region (below 700 cm⁻¹): The formation of the coordinate bond between zinc and oxygen gives rise to new vibrational modes at lower frequencies. The appearance of bands in the 400-650 cm⁻¹ range can be attributed to Zn-O stretching vibrations, directly confirming the presence of the metal-ligand bond.[6][9]

Table 1: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~2970, 2935, 2875 | C-H stretching (ethyl groups) | Confirms the presence of the alkyl side chains. |

| ~1590 | Asymmetric ν(C=O) + ν(C=C) stretching | Indicates delocalization of π-electrons in the chelate ring upon coordination. |

| ~1520 | Symmetric ν(C=O) + ν(C=C) stretching | Confirms bidentate coordination of the deprotonated enolate ligand. |

| ~400-650 | ν(Zn-O) stretching | Direct evidence of the metal-ligand coordinate bond.[6][9] |

digraph "FTIR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];subgraph "cluster_Prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; Prep [label="Place Powder on\nATR Crystal"]; }

subgraph "cluster_Acq" { label = "Data Acquisition"; style = "rounded"; bgcolor = "#FFFFFF"; Acq1 [label="Collect Background\nSpectrum"]; Acq2 [label="Collect Sample\nSpectrum"]; Acq1 -> Acq2; }

subgraph "cluster_Analysis" { label = "Data Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; Analysis1 [label="Identify Key Bands:\nν(C=O), ν(C=C), ν(Zn-O)"]; Analysis2 [label="Confirm Coordination Shifts"]; Analysis1 -> Analysis2; }

Prep -> Acq1; Acq2 -> Analysis1; Analysis2 -> Result [label="Structural Confirmation"];

Result [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Workflow for FTIR analysis of Zinc 3,5-heptanedione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by probing the magnetic properties of atomic nuclei. For Zinc 3,5-heptanedione, both ¹H and ¹³C NMR are highly informative. The diamagnetic Zn(II) center ensures that the spectra are free from paramagnetic broadening, resulting in sharp and easily interpretable signals. NMR confirms the ligand's structure and the symmetry of the resulting complex. The absence of the enolic proton signal in the ¹H NMR spectrum is a definitive indicator of successful complexation.[4][7]

Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the complex and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H or ¹³C frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and the acquisition of 8-16 scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum where each unique carbon appears as a singlet. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay may be required.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation

¹H NMR Spectrum The ¹H NMR spectrum of the symmetric complex is expected to be simple and clean.

-

Methine Proton (-CH=): A singlet peak is observed for the central methine proton of the chelate ring, typically in the region of δ 5.0-6.0 ppm. The equivalence of the two ligands results in a single signal.

-

Methylene Protons (-CH₂-): A quartet is expected for the methylene protons of the ethyl groups due to coupling with the adjacent methyl protons (n+1 rule, 3+1=4). This signal typically appears around δ 2.0-2.5 ppm.

-

Methyl Protons (-CH₃): A triplet is expected for the terminal methyl protons, coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). This signal is usually found upfield, around δ 0.9-1.2 ppm.

-

Absence of Enol Proton: A key confirmation of complexation is the complete absence of the highly deshielded enolic proton signal (δ 15-17 ppm) that is characteristic of the free β-diketone ligand.[4][7]

¹³C NMR Spectrum The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

-

Carbonyl Carbon (C=O): This is the most downfield signal, typically appearing around δ 190-200 ppm. Its chemical shift is sensitive to coordination and will differ from that of the free ligand.[7]

-

Methine Carbon (-CH=): The central methine carbon of the ring will resonate at approximately δ 90-100 ppm.[7]

-

Methylene Carbon (-CH₂-): The methylene carbon of the ethyl group is expected around δ 30-40 ppm.

-

Methyl Carbon (-CH₃): The terminal methyl carbon is the most upfield signal, typically appearing around δ 10-15 ppm.

Table 2: Summary of Expected NMR Data (in CDCl₃)

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ (ethyl) | ~1.1 | Triplet |

| ¹H | -CH₂- (ethyl) | ~2.2 | Quartet |

| ¹H | =CH- (ring) | ~5.5 | Singlet |

| ¹³C | -CH₃ (ethyl) | ~14 | Singlet |

| ¹³C | -CH₂- (ethyl) | ~35 | Singlet |

| ¹³C | =CH- (ring) | ~98 | Singlet |

| ¹³C | C=O (coordinated) | ~195 | Singlet |

Mass Spectrometry (MS)

Principle & Rationale Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For a metal complex like Zinc 3,5-heptanedione, a "soft" ionization technique such as Electrospray Ionization (ESI) is often preferred to minimize premature fragmentation and observe the intact molecular ion. The characteristic isotopic pattern of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) provides a definitive signature for zinc-containing fragments.[10]

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the complex (approx. 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated and become gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation The molecular weight of Zinc bis(3,5-heptanedionate) [Zn(C₇H₁₁O₂)₂] is approximately 319.7 g/mol (using the most abundant isotopes).

-

Molecular Ion Peak: The primary goal is to identify the molecular ion. In positive-ion ESI-MS, this may appear as the protonated molecule [M+H]⁺ at m/z ~320.7 or as adducts with sodium [M+Na]⁺ at m/z ~342.7. The observed isotopic distribution of this peak must match the theoretical pattern for a C₁₄H₂₂O₄Zn species, which is a definitive confirmation.

-

Fragmentation Pattern: If fragmentation occurs (either in-source or via tandem MS), a common pathway is the loss of one of the heptanedionate ligands (mass ~127 u). This would result in a fragment ion corresponding to [Zn(C₇H₁₁O₂)]⁺ at m/z ~191. This fragment will also exhibit the characteristic zinc isotopic pattern. Further fragmentation could involve losses from the ethyl side chains.[11]

Caption: Plausible fragmentation pathway for Zinc 3,5-heptanedione.

Table 3: Predicted Mass Spectrometry Fragments

| m/z (approx.) | Proposed Fragment Ion | Notes |

| 319.7 | [Zn(C₇H₁₁O₂)₂]⁺˙ (Molecular Ion) | Exhibits the characteristic isotopic pattern of zinc. |

| 191.0 | [Zn(C₇H₁₁O₂)]⁺ (Loss of one ligand radical) | Also shows the zinc isotopic pattern. A very common loss for such complexes. |

| 127.1 | [C₇H₁₁O₂]⁺ (Ligand cation) | Does not contain zinc; will have a simple carbon isotopic pattern. |

Integrated Analytical Workflow

A robust characterization of Zinc 3,5-heptanedione relies on the synergistic use of these three spectroscopic techniques. No single method provides the complete picture, but together they form a self-validating system.

Caption: Integrated workflow for the complete characterization of the complex.

Conclusion

The comprehensive analysis of Zinc 3,5-heptanedione is effectively achieved through the strategic application of FTIR, NMR, and Mass Spectrometry. FTIR confirms the successful coordination of the ligand to the zinc metal center by identifying characteristic shifts in carbonyl vibrations and the appearance of Zn-O bonds. NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the ligand structure and the symmetry of the final complex while verifying the absence of the free ligand's enolic proton. Finally, Mass Spectrometry validates the molecular weight and elemental composition through the molecular ion's mass-to-charge ratio and the distinctive isotopic signature of zinc. Together, these techniques provide a rigorous, multi-faceted validation of the structure and purity of Zinc 3,5-heptanedione, a protocol that stands as a benchmark for the characterization of related metal-organic compounds.

References

- Der Pharma Chemica. (n.d.). Efficient Ultrasound synthesis of β-diketone and its metal complexes.

- MDPI. (2022). Zinc β-Diketonates with Donor-Acceptor Ligands: Synthesis and Comprehensive Structural, Thermal, and Photophysical Characterization.

- ACS Publications. (n.d.). Investigation of Zinc Chelation in Zinc-Finger Arrays by Electrospray Mass Spectrometry.

- MDPI. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects.

- University of Arizona. (n.d.). Interpretation of mass spectra.

- PubChem. (n.d.). 2,2,6,6-Tetramethylheptane-3,5-dione;ZINC.

- Sigma-Aldrich. (n.d.). 3,5-Heptanedione 97.

- PubChem. (n.d.). 3,5-Heptanedione.

- ResearchGate. (n.d.). Mass spectra of the Zn(II) complexes.

- ResearchGate. (n.d.). Synthesis and characterization of zinc oxide nanoparticles: Application to textiles as UV-absorbers.

- Sciencelab.com. (n.d.). Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) MSDS.

- Wikipedia. (n.d.). Metal acetylacetonates.

- Baghdad Science Journal. (2024). Synthesis and Characterization of ZnO Nanoparticles and Their Application on Cotton Fabrics to Obtain Superhydrophobic Surfaces.

- ResearchGate. (n.d.). Normal Vibration Calculations for Iron Tris(acetylacetonate).

- UvA-DARE. (n.d.). An infrared spectroscopic study of the nature of zinc carboxylates in oil paintings.

- PubMed Central. (2018). Native electrospray mass spectrometry approaches to probe the interaction between zinc and an anti-angiogenic peptide from histidine-rich glycoprotein.

- MDPI. (n.d.). Synthesis, Characterization, and Three-Dimensional Structure Generation of Zinc Oxide-Based Nanomedicine for Biomedical Applications.

- ResearchGate. (n.d.). The 1 H-NMR spectrum of the zinc(II) complex.

- ChemicalBook. (n.d.). BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC.

- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes.

- ACS Publications. (2019). Direct Dynamics Simulations of Fragmentation of a Zn(II)-2Cys-2His Oligopeptide. Comparison with Mass Spectrometry Collision-Induced Dissociation.

- ResearchGate. (n.d.). FT-IR spectra of the different ZIF-8 samples prepared at Hmim/Zn molar....

- Magritek. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes.

- PubMed Central. (2018). Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity.

- Ereztech. (n.d.). Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II).

- ResearchGate. (n.d.). FTIR spectra of ZnO nanoparticles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. magritek.com [magritek.com]

- 6. Zinc β-Diketonates with Donor-Acceptor Ligands: Synthesis and Comprehensive Structural, Thermal, and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. orientjchem.org [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Native electrospray mass spectrometry approaches to probe the interaction between zinc and an anti-angiogenic peptide from histidine-rich glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Zinc 3,5-heptanedione in different organic solvents

An In-depth Technical Guide to the Solubility of Zinc 3,5-Heptanedionate in Organic Solvents

Executive Summary

Zinc 3,5-heptanedionate, more formally known as Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) or Zn(TMHD)₂, is a metal-organic compound of significant interest in material science and drug development.[1][2] Its utility as a precursor for thin-film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and its potential in novel therapeutic formulations is critically dependent on its behavior in solution.[3] This guide provides a comprehensive analysis of the solubility of Zn(TMHD)₂ in various organic solvents. We delve into the physicochemical properties of the molecule, establish the theoretical principles governing its solubility, present a predictive analysis of its behavior in common solvent classes, and provide a robust, step-by-step experimental protocol for researchers to determine precise solubility values. This document is intended for scientists, researchers, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics to accelerate their research and development efforts.

Introduction to Zinc 3,5-Heptanedionate (Zn(TMHD)₂)

Metal β-diketonate complexes are a versatile class of compounds utilized in catalysis, as NMR shift reagents, and, most notably, as volatile precursors for the deposition of metal and metal oxide thin films.[3][4] Zn(TMHD)₂ is a prime example, featuring a central zinc (II) ion chelated by two bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands.[1] The unique structure of these ligands plays a paramount role in the overall properties of the complex, particularly its volatility and solubility.

The large tert-butyl groups on the ligand periphery effectively encase the polar metal-oxygen core in a nonpolar, hydrocarbon-like shell. This steric shielding minimizes intermolecular interactions, leading to the compound's volatility, and dictates its solubility, favoring nonpolar organic solvents. Understanding and controlling the solubility of Zn(TMHD)₂ is a critical first step in a multitude of applications, from selecting an appropriate solvent for MOCVD precursor delivery to designing a solvent system for purification or formulation in drug delivery systems.

Physicochemical Properties of Zn(TMHD)₂

A thorough understanding of a compound's physical and chemical properties is foundational to predicting its solubility. Zn(TMHD)₂ is a white to light-orange crystalline solid at standard conditions.[2][5] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Synonyms | Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II), Zn(TMHD)₂ | [1] |

| CAS Number | 14363-14-5 | [1][6] |

| Molecular Formula | C₂₂H₃₈O₄Zn | [6] |

| Molecular Weight | 431.92 g/mol | [1][5] |

| Appearance | White crystalline solid | [5][6] |

| Melting Point | 132-144 °C | [1][5][7] |

| Boiling Point | 250 °C (with decomposition) | [5] |

| Water Solubility | Insoluble | [5] |

The molecular structure, depicted below, is central to its solubility characteristics. The two bidentate heptanedionate ligands form a stable chelate complex with the zinc ion, resulting in a neutral, coordinatively saturated molecule.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. A solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

For Zn(TMHD)₂, the molecule can be considered nonpolar. While the Zn-O bonds are polar, they are buried within the core of the molecule. The exterior is dominated by the four large, nonpolar tert-butyl groups. This structural feature is by design; the use of bulky tert-butyl substituents on β-diketonate ligands is a known strategy to significantly enhance the solubility of the resulting metal complexes in nonpolar organic solvents like toluene and tetrahydrofuran (THF).[8]

The expected interactions are as follows:

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The primary intermolecular forces are weak van der Waals (London dispersion) forces. The large, nonpolar surface of Zn(TMHD)₂ can interact favorably with nonpolar solvent molecules, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, THF): These solvents have dipole moments. While Zn(TMHD)₂ is overall nonpolar, some dipole-induced dipole interactions can occur. Solubility is expected to be moderate to high, as supported by studies on similar metal β-diketonates.[3][8]

-

In Polar Protic Solvents (e.g., Ethanol, Water): These solvents are characterized by strong hydrogen bonding networks. To dissolve, the Zn(TMHD)₂ molecule must disrupt these strong solvent-solvent interactions. As Zn(TMHD)₂ cannot form hydrogen bonds itself, the energy cost of breaking the solvent's hydrogen bond network is not sufficiently compensated by solute-solvent interactions. This results in low to negligible solubility, as confirmed by its insolubility in water.[5]

Experimental Determination of Solubility

While theoretical principles provide a strong predictive framework, empirical determination is essential for obtaining precise quantitative data. Although comprehensive solubility data for Zn(TMHD)₂ is not widely published, researchers can readily determine it using established methods. The isothermal saturation method, followed by gravimetric or spectroscopic analysis, is a reliable and accessible approach.

Protocol: Isothermal Saturation Method

Objective: To determine the saturation solubility of Zn(TMHD)₂ in a given organic solvent at a specific temperature.

Materials:

-

Zn(TMHD)₂ (≥97% purity)[1]

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks

-

UV-Vis spectrophotometer (if using spectroscopic analysis)

Procedure:

-

Preparation: Add an excess amount of solid Zn(TMHD)₂ to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. The goal is to ensure the solvent is fully saturated and the system has reached equilibrium.

-

Sample Extraction: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe, avoiding any solid particles.

-

Filtration: Immediately attach a 0.2 μm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove any suspended microcrystals.

-

Analysis (Gravimetric):

-

Record the exact weight of the empty vial.

-

Dispense the filtered solution into the vial and record the total weight.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Once the solvent is fully removed, weigh the vial containing the dried Zn(TMHD)₂ residue.

-

Calculate the solubility (e.g., in g/100 mL) based on the mass of the residue and the mass (or calculated volume) of the solvent.

-

-

Analysis (Spectroscopic):

-

First, create a calibration curve by preparing a series of standard solutions of known Zn(TMHD)₂ concentrations and measuring their absorbance at the λ_max.

-

Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Predicted Solubility Profile of Zinc 3,5-Heptanedionate

Based on the theoretical principles outlined in Section 3.0 and qualitative information from related compounds, the following table provides a predictive solubility profile for Zn(TMHD)₂. Researchers should use this table as a guide for solvent screening and validate the results experimentally for their specific conditions.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High | Favorable van der Waals interactions between the solvent and the nonpolar tert-butyl groups of Zn(TMHD)₂. |

| Nonpolar Aromatic | Toluene, Benzene | High | Similar to aliphatic solvents, with potential for weak π-stacking interactions. Toluene is an excellent solvent for many metal β-diketonates.[8] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a slight polarity but are effective at dissolving large, nonpolar organic molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | THF is a mild polar aprotic solvent known to dissolve metal β-diketonates with bulky ligands well.[8] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Polar aprotic solvents that can engage in dipole-induced dipole interactions. Related Zn(II) complexes show good solubility.[9] |

| Alcohols | Ethanol, Isopropanol | Low to Moderate | Polar protic solvents. The energy required to break the solvent's hydrogen-bonding network is significant. Some solubility is expected, especially in longer-chain alcohols.[9] |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Low to Moderate | Highly polar solvents. Solubility is likely limited due to the large polarity mismatch with the nonpolar solute. |

| Water | H₂O | Insoluble | Highly polar, strong hydrogen-bonding network. Energetically unfavorable to dissolve the nonpolar Zn(TMHD)₂ molecule.[5] |

Implications for Researchers and Drug Development

The solubility profile of Zn(TMHD)₂ has direct and significant consequences for its practical application.

-

For Material Scientists: In MOCVD and ALD applications, the precursor must be dissolved in a suitable solvent for liquid injection delivery systems. The high solubility in nonpolar solvents like toluene or ethers makes these ideal candidates.[3] The choice of solvent can also affect precursor stability and decomposition pathways, influencing the quality of the deposited thin film.

-

For Drug Development Professionals: If considering Zn(TMHD)₂ or similar metal complexes as therapeutic agents, solubility is a primary hurdle. Its insolubility in water means it cannot be formulated in simple aqueous solutions for intravenous administration.[5] However, its high solubility in nonpolar environments suggests it could be a candidate for lipid-based formulations, such as liposomes or solid lipid nanoparticles, which can encapsulate hydrophobic drugs and improve their bioavailability. The choice of organic solvent is also critical during synthesis and purification (e.g., for recrystallization).

Conclusion

Zinc 3,5-heptanedionate (Zn(TMHD)₂) is a nonpolar metal-organic complex whose solubility is dominated by the large tert-butyl groups of its ligands. This structure confers high solubility in nonpolar and weakly polar organic solvents such as alkanes, aromatic hydrocarbons, and ethers, while rendering it insoluble in water. This guide provides a strong theoretical and predictive framework for understanding these properties. For researchers requiring precise quantitative data, a robust and reliable experimental protocol is provided. A clear understanding of this solubility behavior is essential for effectively utilizing Zn(TMHD)₂ in applications ranging from advanced materials synthesis to innovative pharmaceutical formulations.

References

-

NIST. The Solubility of Some Sparingly Soluble Salts of Zinc and Cadmium in Water and in Aqueous Electrolyte Solutions. [Link]

-

ResearchGate. Solubility tests for different Zinc (II) Mixed Ligand Complexes. [Link]

-

ResearchGate. Determination of Solubility and Thermodynamic Analysis of Iron(III) β-Diketonate Compounds in Pure Solvents. [Link]

-

NCBI. Table 4-2, Physical and Chemical Properties of Zinc and Selected Compounds. [Link]

-

Royal Society of Chemistry. Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions. [Link]

-

PubMed. Preconcentration of Cadmium, Cobalt, Copper, Nickel and Zinc by Solvent Extraction Into Methyl Isobutyl Ketone.... [Link]

-

Ereztech. Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II). [Link]

-

ACS Publications. Determination of Solubility and Thermodynamic Analysis of Iron(III) β‑Diketonate Compounds in Pure Solvents. [Link]

-

IOSR Journals. Kinetic and mechanistic studies of metal complexes of – diketones - a review. [Link]

-

ResearchGate. Solubility of bis-(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) in mixed supercritical CO2 and H2 systems.... [Link]

-

National Institutes of Health (NIH). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. [Link]

Sources

- 1. Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) 97 14363-14-5 [sigmaaldrich.com]

- 2. Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) | 2,2,6,6-Tetramethyl-3,5-heptanedione zinc derivative | C22H40O4Zn - Ereztech [ereztech.com]

- 3. ProChem Copper TMHD – Premium Precursor for Thin-Film & Semiconductor Applications [prochemonline.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Zinc (II) 2,2,6,6-tetramethyl-3,5-heptanedionate - ProChem, Inc. [prochemonline.com]

- 6. strem.com [strem.com]

- 7. BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC | 14363-14-5 [chemicalbook.com]

- 8. Molybdenum( iv ) β-diketonate complexes as highly active catalysts for allylic substitution reactions - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00572K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Zinc 3,5-heptanedione coordination chemistry and ligand binding.

Coordination Dynamics, Ligand Engineering, and Bio-Inorganic Applications

Part 1: Executive Summary & Molecular Architecture

Zinc(II) bis(3,5-heptanedionate), often abbreviated as Zn(DPrM)₂ (where DPrM = dipropionylmethane), represents a critical intermediate in the landscape of lipophilic metal chelates. Unlike the ubiquitous acetylacetonate (acac) or the sterically bulky dipivaloylmethane (dpm/tmhd) analogues, the 3,5-heptanedionate ligand offers a "Goldilocks" zone of steric influence. Its ethyl substituents provide sufficient lipophilicity for membrane permeation and solvent extraction without the extreme steric hindrance that precludes diverse adduct formation.[1]

This guide dissects the coordination chemistry of Zn(DPrM)₂, focusing on its structural lability, thermodynamic stability, and utility as a lipophilic zinc ionophore in drug development and a volatile precursor in materials science.

Ligand Profile: 3,5-Heptanedione[2][3][4][5][6][7]

-

Formula:

-

pKa: ~9.6 (approximate, slightly higher than acac due to electron-donating ethyl groups).

-

Coordination Mode: Bidentate monoanionic (

-chelate).

Part 2: Coordination Chemistry & Structural Dynamics

The coordination chemistry of Zn(II) with

1. The Oligomerization Challenge

In the absence of coordinating solvents, anhydrous Zn(DPrM)₂ does not exist as a simple monomer. The Zn(II) center, seeking a coordination number higher than 4 (typically 5 or 6), utilizes oxygen atoms from neighboring complexes to bridge metal centers.

-

Zn(acac)₂: Forms a stable trimer

in the solid state. -

Zn(DPrM)₂: Due to the increased steric bulk of the ethyl groups (vs. methyl in acac), the degree of oligomerization is destabilized. It exists in a dynamic equilibrium between trimeric and dimeric forms in non-coordinating solvents (e.g., benzene, toluene).

2. Lewis Base Adduct Formation (The "Self-Validating" Mechanism)

The most critical feature for researchers is the Lewis Acid character of the Zn(DPrM)₂ chelate. It readily accepts neutral donor ligands (

Reaction:

This adduct formation is the basis for synergistic extraction and solubility modulation .[1] The stability of these adducts follows the electron-withdrawing nature of the

3. Visualization of Coordination Equilibria

Caption: Figure 1. Dynamic equilibrium of Zn(DPrM)₂ species. The complex naturally rests as a hydrate in air but converts to lipophilic adducts in the presence of donors.

Part 3: Experimental Protocols

Protocol A: Synthesis of Zn(3,5-heptanedionate)₂ · 2H₂O

This protocol utilizes an aqueous-alcoholic medium to ensure high purity and yield of the diaqua species.

Materials:

-

Zinc Acetate Dihydrate (

) -

3,5-Heptanedione (Dipropionylmethane)[3]

-

Ethanol (95%)

-

Deionized Water[1]

Step-by-Step Methodology:

-

Preparation of Metal Solution: Dissolve 10.0 mmol of

in 20 mL of deionized water. The solution should be clear. -

Ligand Solution: Dissolve 20.5 mmol (2.5% excess) of 3,5-heptanedione in 20 mL of Ethanol.

-

Chelation: Slowly add the ligand solution to the stirring zinc acetate solution at room temperature.

-

Buffering (Optional): If yield is low, add a few drops of dilute

or Sodium Acetate solution to maintain pH ~7-8, driving the equilibrium to the product. -

Isolation: Stir for 2 hours. Filter the white solid under vacuum.[1]

-

Purification: Wash the precipitate with 10 mL of cold 50% EtOH/Water to remove unreacted acetate and ligand.

-

Drying: Dry in a vacuum desiccator over silica gel.[1] Do not heat above 80°C under vacuum, or you will dehydrate the complex and potentially sublime it.

Validation:

-

Melting Point: Expect a sharp melting point (approx. 130-140°C, varies with hydration).

-

IR Spectroscopy: Look for the shift in Carbonyl stretch (

) from ~1700 cm⁻¹ (free ligand) to ~1590 cm⁻¹ (chelated).

Protocol B: Lipophilicity & Adduct Binding Assay

For drug development applications involving zinc ionophores.

-

Solvent System: Prepare a biphasic system of Water (pH 7.4 buffer) and Octanol (or Chloroform).[1]

-

Loading: Dissolve Zn(DPrM)₂ in the organic phase.

-

Titration: Add aliquots of a target Lewis base (e.g., a pyridine derivative mimicking a protein side chain).[1]

-

Measurement: Monitor the UV-Vis spectrum of the organic phase.

-

Indicator: A bathochromic shift (red shift) in the

transition band (approx 270-280 nm) indicates the breaking of oligomers and formation of the monomeric adduct.

-

Part 4: Data Summary & Applications

Comparative Stability & Properties[1][9]

| Ligand (L) | Alkyl Group (R) | Steric Bulk | ZnL₂ Oligomerization | TOPO Adduct Stability | LogP (Est.) |

| Acetylacetone | Methyl | Low | Trimer (Stable) | Low | 0.3 |

| 3,5-Heptanedione | Ethyl | Medium | Dimer/Trimer | Medium | 1.8 |

| Dipivaloylmethane | t-Butyl | High | Monomer/Dimer | High | 4.5 |

Table 1: The "Ethyl Effect." 3,5-heptanedione provides a balance of lipophilicity and steric accessibility, making it a superior candidate for controlled zinc release compared to the overly stable t-butyl analog.

Key Applications

-

MOCVD Precursor: Zn(DPrM)₂ is volatile.[1] The ethyl groups depress the melting point relative to the methyl analog, improving transport properties for depositing ZnO thin films.

-

Zinc Ionophore (Therapeutics): The complex is sufficiently lipophilic to cross cell membranes.[1] Once inside the cytosol (lower concentration of competing ligands), it can release Zn²⁺ or undergo ligand exchange with cellular proteins (cysteine/histidine rich domains), triggering ferroptosis or inhibiting specific metalloenzymes.

-

Synergistic Extraction: In hydrometallurgy, DPrM is used with neutral donors (TOPO) to separate Zn from other transition metals based on the specific stability of the ternary adduct.

References

-

Synergistic Effect in Zinc Extraction.

- Source: Akaiwa, H., Kawamoto, H., & Ogura, K. (1979). Synergistic Effect of Solvent Extraction in Zinc β-Diketone-TOPO System: Influence of Terminal Group of β-Diketones. Bulletin of the Chemical Society of Japan.

-

Link:[Link]

- Relevance: Establishes the stability order of adducts (AA < DPrM < PvA)

-

Zinc Coordin

-

Synthesis of Zinc Beta-Diketon

-

3,5-Heptanedione Ligand D

Sources

- 1. 3,5-Heptanedione | C7H12O2 | CID 81923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-HEPTANEDIONE | 7424-54-6 [chemicalbook.com]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. 3,5-Heptanedione [webbook.nist.gov]

- 6. Buy 2,2,6,6-Tetramethylheptane-3,5-dione;ZINC | 14363-14-5 [smolecule.com]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. 3,5-Heptanedione [webbook.nist.gov]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zinc compounds - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

CAS number and molecular formula for Zinc 3,5-heptanedione

Technical Whitepaper: Zinc(II) Bis(3,5-heptanedionato) Physicochemical Profile, Synthesis, and Applications in Materials Science

Executive Summary

This technical guide provides a comprehensive analysis of Zinc(II) Bis(3,5-heptanedionato) , a coordination complex utilized primarily as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel processing. Distinct from its more common sterically hindered analog (Zn(TMHD)₂), this compound offers unique volatility and decomposition characteristics driven by its specific ligand field environment. This document outlines its molecular identity, synthesis protocols, and structural considerations for researchers in drug development and materials science.

Part 1: Identity & Physicochemical Profile[1][2]

Core Identification Data

| Parameter | Technical Specification |

| Chemical Name | Zinc(II) Bis(3,5-heptanedionato) |

| Synonyms | Zinc dipropionylmethane; Zn(dpm)₂; Bis(dipropionylmethanato)zinc |

| CAS Registry Number | 21499-03-6 |

| Molecular Formula | C₁₄H₂₂O₄Zn |

| Molecular Weight | 319.71 g/mol |

| Ligand CAS | 7424-54-6 (3,5-Heptanedione) |

| Appearance | White to off-white crystalline solid |

| Coordination Geometry | Distorted Tetrahedral (monomer) / Octahedral (oligomer) |

Critical Distinction: Do NOT confuse this compound with Zinc Bis(2,2,6,6-tetramethyl-3,5-heptanedionato) (CAS 14363-14-5), also known as Zn(TMHD)₂. The TMHD analog contains bulky tert-butyl groups, whereas the subject of this guide contains linear ethyl groups. This structural difference significantly alters volatility and melting points.

Molecular Structure Logic

The zinc center coordinates with two enolate anions of 3,5-heptanedione. The ethyl groups at the 3 and 5 positions provide moderate steric shielding compared to methyl groups (acetylacetone) but less than tert-butyl groups (TMHD).

-

Steric Implication: The reduced bulk allows for intermolecular interactions, potentially leading to oligomerization (trimerization) in the solid state, similar to

. This impacts sublimation rates in CVD processes.

Part 2: Synthesis & Characterization Protocols

Synthesis Workflow (Precipitation Method)

Context: This protocol utilizes a chelation reaction in an aqueous-alcoholic medium to ensure high yield and purity.

Reagents:

-

Zinc Source: Zinc Nitrate Hexahydrate (

) or Zinc Chloride ( -

Ligand: 3,5-Heptanedione (

). -

Base: Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

). -

Solvent: Ethanol/Water mixture (50:50 v/v).

Step-by-Step Protocol:

-

Ligand Deprotonation:

-

Dissolve 20 mmol of 3,5-heptanedione in 30 mL of Ethanol.

-

Slowly add 20 mmol of NaOH (dissolved in minimal water) under stirring.

-

Mechanism: This generates the enolate anion (

), the active coordinating species.

-

-

Metal Coordination:

-

Dissolve 10 mmol of Zinc Nitrate in 20 mL of deionized water.

-

Add the zinc solution dropwise to the enolate solution over 30 minutes.

-

Observation: A white precipitate will form immediately upon addition.

-

-

Purification:

-

Stir the slurry for 2 hours to ensure complete complexation.

-

Filter the precipitate using a Buchner funnel.

-

Wash 1: Deionized water (removes

byproducts). -

Wash 2: Cold ethanol (removes unreacted ligand).

-

Drying: Vacuum dry at 60°C for 6 hours.

-

Visualization: Synthesis Logic Flow

Caption: Stoichiometric workflow for the synthesis of Zinc Bis(3,5-heptanedionato), highlighting the critical deprotonation step.

Part 3: Applications & Mechanism of Action

MOCVD Precursor Utility

In Metal-Organic Chemical Vapor Deposition (MOCVD), the volatility of the precursor is paramount. Zn(3,5-hept)₂ serves as a "tunable" precursor.

-

Transport: The ethyl groups increase the vapor pressure relative to Zinc Acetylacetonate (acac), allowing for lower transport temperatures (

). -

Decomposition: The clean cleavage of the

-diketonate ligand at deposition temperatures (

Catalysis & Sol-Gel

-

Catalyst: Acts as a Lewis Acid catalyst in organic synthesis (e.g., polymerization of lactide).

-

Sol-Gel: The hydrolysis rate of Zn(3,5-hept)₂ is slower than zinc alkoxides, providing better control over gelation times in the production of ZnO nanoparticles.

Structural Comparison (Sterics vs. Volatility)

Caption: Impact of ligand alkyl chain length on the oligomerization state and resulting volatility of Zinc beta-diketonates.

Part 4: Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as zinc

-diketonates can be hygroscopic, forming hydrates that alter sublimation properties.

References

-

American Chemical Suppliers . (2025). Zinc 3,5-heptanedionate Product Data (CAS 21499-03-6).[2][3][4] Retrieved from

-

GuideChem . (2025). Chemical Properties of Zinc 3,5-heptanedionate. Retrieved from

-

NIST Chemistry WebBook . 3,5-Heptanedione Ligand Data. Retrieved from

-

Sigma-Aldrich . Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) Data (For comparative distinction). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Chemical Vapor Deposition of Zinc Oxide (ZnO) Thin Films Using Zinc 3,5-heptanedione

Introduction: The Significance of Zinc Oxide Thin Films and the CVD Advantage

Zinc oxide (ZnO) is a versatile wide-bandgap semiconductor (3.37 eV) with a large exciton binding energy (60 meV) at room temperature, making it a highly attractive material for a diverse range of applications.[1] These include transparent conducting oxides in solar cells and displays, UV emitters, gas sensors, and piezoelectric devices. The performance of these devices is critically dependent on the quality of the ZnO thin films.

Among various deposition techniques, Chemical Vapor Deposition (CVD) offers exceptional control over film thickness, composition, and uniformity over large areas.[2] This application note provides a detailed guide for the deposition of high-quality ZnO thin films using the metal-organic precursor, zinc 3,5-heptanedione. This precursor offers advantages such as good volatility and thermal stability, enabling a controlled deposition process.

Precursor Spotlight: Zinc 3,5-heptanedione

Chemical Structure and Properties:

Zinc 3,5-heptanedione, a zinc β-diketonate complex, serves as the zinc source in the CVD process. Its chemical structure features a central zinc atom coordinated to two 3,5-heptanedione ligands.

-

Molecular Formula: C₁₄H₂₂O₄Zn

-

Appearance: Typically a white to off-white crystalline powder.

-

Thermal Decomposition: The precursor is designed to decompose cleanly at elevated substrate temperatures, leading to the formation of ZnO. Thermal analysis of similar zinc β-diketonate complexes shows decomposition occurring in the range of 200-400 °C.[4]

Safety and Handling:

As with all chemical precursors, proper safety precautions are paramount.

-

Handling: Handle zinc 3,5-heptanedione in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Storage: Store the precursor in a tightly sealed container in a cool, dry place away from sources of ignition.

-

Safety Data Sheet (SDS): Always consult the material's SDS for detailed safety information.

Experimental Protocol: A Step-by-Step Guide to ZnO CVD

This protocol outlines a typical low-pressure CVD (LPCVD) process for depositing ZnO thin films on a silicon substrate. The parameters provided are a starting point and may require optimization based on the specific CVD system and desired film properties.

1. Substrate Preparation:

The quality of the substrate surface is critical for the growth of high-quality thin films.

-

Substrate: Single-crystal silicon (100) wafers are commonly used. Other substrates like glass or sapphire can also be employed.

-

Cleaning Procedure:

-

Cut the silicon wafer to the desired size.

-

Ultrasonically clean the substrate in a sequence of trichloroethylene, acetone, and methanol for 10 minutes each to remove organic contaminants.

-

Rinse thoroughly with deionized (DI) water.

-

Immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to remove any remaining organic residues and create a hydrophilic surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

-

Rinse profusely with DI water.

-

Dip the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 30 seconds to remove the native oxide layer. Caution: HF is highly toxic and requires specialized handling procedures.

-

Rinse again with DI water and dry with a stream of high-purity nitrogen gas.

-

Immediately load the cleaned substrate into the CVD reactor to minimize re-oxidation.

-

2. CVD System Preparation:

-

Ensure the CVD reactor is clean and leak-tight.

-

Load the zinc 3,5-heptanedione precursor into the bubbler (or sublimator).

-

Heat the precursor delivery lines to a temperature slightly above the precursor temperature to prevent condensation.

3. Deposition Process:

The following table summarizes the key deposition parameters. The rationale behind each parameter is crucial for understanding and optimizing the process.

| Parameter | Recommended Range | Rationale |

| Precursor Temperature | 150 - 200 °C | To achieve sufficient vapor pressure for transport into the reactor. This temperature may need to be adjusted based on the specific volatility of the precursor batch. |

| Substrate Temperature | 350 - 550 °C | This is a critical parameter that influences the film's crystallinity, morphology, and growth rate. Higher temperatures generally lead to better crystallinity but can also increase surface roughness.[5] |

| Reactor Pressure | 1 - 10 Torr | A lower pressure increases the mean free path of the gas molecules, leading to more uniform film deposition. |

| Carrier Gas (Ar or N₂) | 50 - 200 sccm | Transports the precursor vapor into the reaction chamber. The flow rate affects the residence time of the precursor in the hot zone. |

| Oxidizing Agent (O₂) | 50 - 200 sccm | Reacts with the zinc precursor to form ZnO. The Zn:O ratio is a key factor in determining the film's stoichiometry and electrical properties. |

| Deposition Time | 30 - 120 minutes | Determines the final thickness of the ZnO film. |

Step-by-Step Deposition Procedure:

-

Place the cleaned substrate onto the substrate holder in the CVD reactor.

-

Evacuate the reactor to a base pressure of ~10⁻³ Torr.

-

Introduce the carrier gas (e.g., Argon) at the desired flow rate and stabilize the reactor pressure.

-

Ramp up the substrate heater to the desired deposition temperature.

-

Once the substrate temperature is stable, heat the zinc 3,5-heptanedione precursor to the desired temperature.

-

Open the valve to allow the carrier gas to flow through the precursor bubbler, carrying the precursor vapor into the reactor.

-

Simultaneously, introduce the oxygen gas into the reactor.

-

Maintain these conditions for the desired deposition time.

-

After the deposition is complete, turn off the precursor and oxygen flows and cool down the substrate under a continuous flow of the carrier gas.

-

Once the system has cooled to room temperature, vent the reactor and remove the coated substrate.

Reaction Mechanism

The deposition of ZnO from zinc 3,5-heptanedione and oxygen involves a series of complex gas-phase and surface reactions. A simplified proposed mechanism is as follows:

-

Vaporization: The solid zinc 3,5-heptanedione precursor is heated to form a vapor.

-

Transport: An inert carrier gas transports the precursor vapor into the reaction chamber.

-

Decomposition: On the heated substrate surface, the zinc 3,5-heptanedione molecule undergoes thermal decomposition. The weaker metal-oxygen bonds are likely the first to break.

-

Reaction: The zinc-containing species react with oxygen to form zinc oxide.

-

Byproduct Removal: The organic byproducts of the decomposition are volatile and are removed from the reactor by the gas flow.

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. Synthesis and characterization of ZnO nanoparticles by thermal decomposition of a curcumin zinc complex - Arabian Journal of Chemistry [arabjchem.org]

- 5. Study of deposition parameters and growth kinetics of ZnO deposited by aerosol assisted chemical vapor deposition - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Precision Deposition of ZnO Thin Films via Spray Pyrolysis of Zinc 3,5-Heptanedione

Executive Summary

This Application Note details the protocol for synthesizing high-quality Zinc Oxide (ZnO) thin films using Zinc 3,5-heptanedione (Zn(dipropionylmethane)₂) as a precursor in Spray Pyrolysis (SP).

While Zinc Acetate is the commodity standard for ZnO deposition, it often suffers from high crystallization temperatures and powdery, non-uniform surface morphologies due to rapid, uncontrolled hydrolysis. Zinc 3,5-heptanedione, a

Part 1: Precursor Chemistry & Solution Engineering[1]

Why Zinc 3,5-heptanedione?

The choice of precursor dictates the thermodynamics of film growth. Zinc 3,5-heptanedione involves a zinc ion chelated by two bidentate enolate ligands.[1]

-

Steric Hindrance: The ethyl groups on the 3,5-heptanedione ligand (longer than the methyl groups in acetylacetone) provide steric bulk. This prevents the premature oligomerization of the precursor in solution, leading to smoother films.

-

Volatility & Solubility: The complex is highly soluble in alcohols (methanol/ethanol) and possesses a lower decomposition temperature than inorganic salts, allowing for lower-temperature processing (350°C–450°C) compatible with fragile substrates.

Solution Chemistry Workflow

The following diagram illustrates the solvation and transport logic required for a stable spray plume.

Figure 1: Chemical pathway from precursor dissolution to substrate impact.[1][2][3] The solvent choice is critical to balance volatility with droplet size.

Part 2: Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Precursor | Zinc 3,5-heptanedione (>98%) | Zinc source.[1] |

| Solvent A | Methanol (HPLC Grade) | Low boiling point carrier; ensures rapid evaporation.[1] |

| Solvent B | Ethanol (Absolute) | Modifies surface tension to prevent nozzle clogging.[1] |

| Substrate | Quartz, Silicon, or FTO Glass | Deposition surface.[1] Must withstand >400°C. |

| Carrier Gas | Compressed Air or N₂ | Transport medium (Air preferred for Oxide stoichiometry).[1] |

Solution Preparation (Standard 0.1 M)

Objective: Create a stable, clear solution without precipitation.

-

Weighing: Calculate the mass required for 50 mL of 0.1 M solution.

-

Dissolution: Add the precursor to 40 mL of Methanol.

-

Sonication: Sonicate for 15 minutes at room temperature. The solution should be clear and colorless.

-

Volume Adjustment: Top up to 50 mL with Ethanol.

-

Note: A 100% Methanol solution may evaporate too quickly (dry spray), leading to powdery films.[1] The Ethanol addition ensures the droplet hits the substrate in a semi-liquid state (wet spray).

-

Spray Pyrolysis Setup Parameters

Critical Warning: The interaction between droplet velocity and substrate temperature defines the Leidenfrost Regime . If the substrate is too hot or droplet velocity too low, a vapor cushion forms, preventing adhesion.[4]

| Parameter | Setting | Rationale |

| Substrate Temp ( | 375°C – 425°C | Optimal window for 3,5-heptanedione decomposition. <350°C leaves carbon residues; >500°C causes rough morphology.[1] |

| Nozzle-to-Substrate | 25 – 30 cm | Allows solvent evaporation but retains droplet momentum.[1] |

| Flow Rate | 2 – 4 mL/min | Higher rates cool the substrate too much; lower rates yield low deposition efficiency.[1] |

| Carrier Gas Pressure | 0.2 – 0.4 MPa | Determines droplet size (atomization energy).[1] |

Deposition Workflow

-

Substrate Cleaning: Ultrasonicate substrates in Acetone

Isopropanol -

Pre-Heating: Place substrate on the hot plate. Allow 15 minutes to reach thermal equilibrium at

. -

Priming: Spray the solution away from the substrate for 30 seconds to clear the nozzle line.

-

Deposition: Direct the nozzle at the substrate. Use a raster scan pattern (X-Y motion) to ensure uniformity.[1]

-

Cycle: Spray for 1 minute

Pause for 30 seconds. (Pausing allows substrate temperature recovery).[1]

-

-

Cooling: Turn off the heater and allow the substrate to cool naturally to room temperature. Do not quench , as this induces thermal stress cracks.[1]

Part 3: Mechanism & Thermodynamics

The decomposition of Zinc 3,5-heptanedione is an oxidative pyrolysis process.[1] Unlike simple salts which decompose via dehydration (

Reaction Pathway:

The following diagram details the physical transformation phases during deposition.

Figure 2: The physical stages of Spray Pyrolysis.[1][3] Ideally, stage 3 occurs exactly upon impact to ensure dense film formation.

Part 4: Characterization & Troubleshooting[1]

To validate the quality of the deposited films (Trustworthiness), perform the following checks:

Validation Metrics

-

Visual Inspection: The film should be highly transparent (transmittance >85% in visible range) and adherent (passes the "Scotch tape test").

-

XRD (X-Ray Diffraction): Look for the (002) peak at

. This indicates c-axis orientation, typical for high-quality Wurtzite ZnO.[1] -

SEM (Scanning Electron Microscopy): 3,5-heptanedione should yield a dense, grain-like structure.[1] If "rosette" or "flake" structures appear, the substrate temperature was likely too low.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Powdery/Dusty Film | Droplets dried before impact.[1][5] | Decrease nozzle distance or add higher boiling point solvent (e.g., 10% Butanol).[1] |

| Foggy/Hazy Film | Rough surface scattering light.[1] | Deposition rate too high. Reduce flow rate to <2 mL/min. |

| Cracking/Peeling | Thermal shock or thick film stress.[1] | Use thinner layers (multiple passes) or cool down slower.[1] |

| Leidenfrost "Dancing" | Substrate too hot for flow rate. | Increase carrier gas pressure (higher impact velocity) or lower |

References

-

MDPI. (2022).[1] Controlling the Wettability of ZnO Thin Films by Spray Pyrolysis for Photocatalytic Applications. Retrieved from [Link]

-

COMSOL Blog. (2013).[1] Exploring the Leidenfrost Effect in Droplet Deposition. Retrieved from [Link]

-

PubChem. (2025).[1] Zinc 3,5-Heptanedione Compound Summary. Retrieved from [Link]

-

ResearchGate. (2025). Zinc Oxide Thin Films Prepared by Spray Pyrolysis: Influence of Precursors. Retrieved from [Link]

Sources

- 1. 3,5-Heptanedione | C7H12O2 | CID 81923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of ZnO nanoparticles by thermal decomposition of a curcumin zinc complex - Arabian Journal of Chemistry [arabjchem.org]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. keylinktech.com [keylinktech.com]

- 5. m.youtube.com [m.youtube.com]

Zinc 3,5-heptanedione in the fabrication of transparent conducting oxides

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5]

Zinc 3,5-heptanedione (often abbreviated as Zn(dpm)₂ where dpm = dipropionylmethane, distinct from the tetramethyl derivative TMHD) represents a strategic "middle-ground" precursor in the fabrication of Zinc Oxide (ZnO) based Transparent Conducting Oxides (TCOs).

While Diethylzinc (DEZ) is the industry standard for volatility, its pyrophoric nature poses severe safety risks. Conversely, Zinc Acetylacetonate [Zn(acac)₂] is safe but suffers from low volatility and high melting points, leading to precursor line clogging. Zinc 3,5-heptanedione modifies the ligand structure by replacing the methyl groups of acetylacetone with ethyl groups. This increase in steric bulk disrupts the crystal packing forces found in Zn(acac)₂, lowering the melting point and enhancing solubility in organic solvents (e.g., toluene, THF), making it an ideal candidate for Liquid Injection Metal-Organic Chemical Vapor Deposition (LI-MOCVD) .

Chemical Identity[2][4]

-

IUPAC Name: Bis(3,5-heptanedionato)zinc(II)

-

Formula: Zn(C₇H₁₁O₂)₂

-

Appearance: White to pale yellow crystalline solid (low melting point) or liquid (supercooled).

-

Key Advantage: Enhanced solubility and lower melting point compared to Zn(acac)₂, reducing thermal decomposition during transport.

Application Note: Precursor Engineering & Vaporization

The Ligand Substitution Effect

The choice of Zinc 3,5-heptanedione is driven by the "Ligand Engineering" principle. By extending the alkyl chain length (Methyl

| Precursor | Ligand R-Group | Melting Point (°C) | Volatility | Carbon Contamination Risk |

| Zn(acac)₂ | Methyl (-CH₃) | 138 (dec.) | Low | Moderate |

| Zn(3,5-hept)₂ | Ethyl (-C₂H₅) | < 100 (Tunable) | Medium (Ideal for LI-MOCVD) | Moderate-Low |

| Zn(TMHD)₂ | t-Butyl (-C(CH₃)₃) | 135 | High | High (due to bulk) |

| DEZ | (None - Alkyl) | -28 | Very High | N/A (Pyrophoric) |

Vaporization Strategy: Liquid Injection

Unlike solid sublimation bubblers, which suffer from surface area changes over time (sintering), Zinc 3,5-heptanedione is best utilized in a Liquid Injection System . The precursor is dissolved in a solvent, flash-vaporized, and transported to the reactor. This ensures a constant molar flux, critical for doping uniformity in TCOs.

Figure 1: Liquid Injection workflow for Zn(3,5-heptanedione)2, bypassing solid sublimation issues.

Protocol: Fabrication of AZO (Al-doped ZnO) Thin Films

Objective: Deposit highly conductive, transparent AZO films on borosilicate glass using Zn(3,5-heptanedione)₂ and Al(acac)₃.

Materials & Reagents[2][5]

-

Zinc Precursor: Zinc 3,5-heptanedione (99.9% trace metals basis).

-

Dopant Precursor: Aluminum acetylacetonate [Al(acac)₃] (for n-type doping).

-

Solvent: Anhydrous Toluene or Tetrahydrofuran (THF). Note: THF reduces viscosity but may introduce oxygen; Toluene is preferred for lower background carbon.

-

Oxidant: High-purity Oxygen (O₂) or Water Vapor (H₂O).

Precursor Solution Preparation (Standard Operating Procedure)

-

Environment: Perform all weighing and mixing in a glovebox under Argon atmosphere (

ppm O₂, -

Stoichiometry: Prepare a 0.05 M solution of Zn(3,5-heptanedione)₂ in Toluene.

-

Doping: Add Al(acac)₃ to achieve an Al/Zn atomic ratio of 2-4% (Optimization required for specific conductivity targets).

-

Filtration: Filter solution through a 0.2 µm PTFE syringe filter to remove any undissolved micro-aggregates.

Deposition Parameters (LI-MOCVD)

-

Reactor Type: Cold-wall, horizontal flow MOCVD reactor.

-

Substrate: Borosilicate glass or Quartz (cleaned via RCA-1 protocol).

-

Vaporizer Temperature: 200°C (Flash evaporation point).

-

Substrate Temperature: 400°C – 475°C.

-

Why? Below 400°C, ligand decomposition is incomplete (high carbon). Above 500°C, desorption rates increase, lowering growth rate.

-

-

Reactor Pressure: 5 – 10 Torr.

-

Carrier Gas: Argon (200 sccm).

-

Oxidant Flow: Oxygen (300 sccm).

Step-by-Step Growth Workflow

-

Purge: Evacuate reactor to

Torr and purge with Argon for 15 minutes. -

Thermal Ramp: Heat substrate to 450°C under Argon flow.

-

Pre-Oxidation: Introduce O₂ flow 2 minutes prior to precursor injection to condition the substrate surface.

-

Injection: Start liquid pulse injection (Frequency: 1-2 Hz, Opening time: 2-5 ms).

-

Growth: Maintain deposition for 30-60 minutes (Target thickness: 200-500 nm).

-

Cool Down: Stop precursor flow. Maintain O₂ flow during cooling to 200°C to prevent oxygen vacancy defects from clustering.

Characterization & Quality Control

To validate the TCO quality, the following metrics must be assessed immediately post-fabrication.

| Metric | Technique | Target Value | Mechanistic Insight |

| Resistivity | Hall Effect (Van der Pauw) | Low resistivity confirms successful Al substitution ( | |

| Transmittance | UV-Vis Spectroscopy | High transmittance indicates low impurity scattering and wide bandgap ( | |

| Crystallinity | XRD (Theta-2Theta) | (002) Peak Dominance | Strong c-axis orientation correlates with higher carrier mobility. |

| Carbon Content | XPS / SIMS | High carbon indicates incomplete ligand oxidation (raise substrate temp or O₂ flow). |

Troubleshooting: The Carbon Contamination Pathway

A common failure mode with beta-diketonates is carbon incorporation, which kills conductivity. Understanding the decomposition pathway is key to troubleshooting.

Mechanism: The 3,5-heptanedione ligand can decompose via two competing pathways:

-

Clean Combustion (Desired): Ligand reacts with O₂

CO₂ + H₂O + ZnO. -

Radical Fragmentation (Undesired): Ligand cracks thermally

Embedded Carbon.

Figure 2: Competing decomposition pathways. Maintain high Oxygen partial pressure to force Path A.

Corrective Action: If films are brownish or resistive, increase the O₂/Precursor ratio or slightly decrease the deposition temperature to prevent premature ligand cracking before oxidation.

References

-

Matthews, J. S., et al. (2000).

-Diketonates." Chemical Vapor Deposition, 6(3), 129-132. Link -

Povey, I. M., et al. (2022). "Influence of Precursor Design on the Properties of Highly Conductive Zinc Oxide Thin Films." ChemPlusChem, 87. Link

-

Sigma-Aldrich. "Metal-Organic Precursors for CVD/ALD Application Note." Link

-

Ma, J., et al. (2025). "ZnO thin films by MOCVD: Precursor Chemistry and Growth Kinetics." ResearchGate Archive. Link

Application Note: Zinc 3,5-heptanedione (Zn(TMHD)₂) in Catalysis and MOCVD

This guide details the application of Zinc Bis(2,2,6,6-tetramethyl-3,5-heptanedionato) , commonly referred to in industrial shorthands as Zinc 3,5-heptanedione or Zn(TMHD)₂ .[1]

Executive Summary

Zinc Bis(2,2,6,6-tetramethyl-3,5-heptanedionato) (Zn(TMHD)₂) is a specialized organometallic complex distinguished by its exceptional thermal stability, volatility, and solubility in non-polar organic solvents.[2] Unlike simple zinc acetylacetonate (Zn(acac)₂), which tends to form insoluble oligomers, the bulky tert-butyl groups of the 3,5-heptanedione ligand sterically shield the zinc center, preventing polymerization and ensuring monomeric behavior in solution and the gas phase.

This guide covers its primary applications:

-

Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) of ZnO thin films.

-

Lewis Acid Catalyst for Ring-Opening Polymerization (ROP) of lactides and esters.

-

Environmentally Benign Catalyst for Polyurethane synthesis (replacing organotin).

Nomenclature & Chemical Identity (Critical Distinction)

Scientific Integrity Note: The term "Zinc 3,5-heptanedione" is frequently used as a colloquial shorthand for the tetramethyl derivative. It is vital to distinguish between the two potential ligands to avoid experimental failure.

| Feature | Zn(TMHD)₂ (Focus of this Guide) | Zn(dipropionylmethane)₂ | Zn(acac)₂ |

| Ligand Name | 2,2,6,6-tetramethyl-3,5-heptanedione | 3,5-heptanedione | 2,4-pentanedione |

| R-Groups | tert-Butyl (-C(CH₃)₃) | Ethyl (-CH₂CH₃) | Methyl (-CH₃) |

| CAS Number | 14363-14-5 | Rare/Custom Synthesis | 14024-63-6 |

| State | Monomeric Solid (Soluble/Volatile) | Intermediate | Trimeric/Tetrameric (Insoluble) |

| Key Advantage | High volatility, non-hygroscopic | Tunable sterics | Low cost |

This protocol focuses on CAS 14363-14-5 (Zn(TMHD)₂), the standard high-performance catalyst.

Chemical Properties & Handling[3]

Physical Characteristics[4][5][6][7][8][9][10][11]

-

Appearance: White to pale yellow crystalline solid.

-

Sublimation Temperature: ~115 °C at 0.5 Torr (Ideal for CVD).

-

Solubility: Excellent in Toluene, Hexane, THF, Dichloromethane. Poor in water.

-

Stability: Air-stable, non-hygroscopic (unlike Zn(acac)₂).

Handling Protocol

-

Storage: Store in a cool, dry place. While air-stable, long-term storage under Argon is recommended to maintain ultra-high purity for semiconductor applications.

-

Solution Prep: Dissolve in anhydrous toluene for catalytic applications. No heating is required; the complex dissolves rapidly due to the lipophilic t-butyl shell.

Application 1: Catalytic Ring-Opening Polymerization (ROP)

Zn(TMHD)₂ serves as a highly effective, non-toxic Lewis acid catalyst for the synthesis of biodegradable polyesters (e.g., PLA, PCL). Its solubility allows for homogeneous catalysis in bulk or solution polymerization.

Mechanism: Coordination-Insertion

The bulky ligand prevents the formation of inactive zinc aggregates, leaving the metal center accessible for monomer coordination.

Figure 1: Coordination-Insertion mechanism for the Ring-Opening Polymerization of cyclic esters mediated by Zn(TMHD)₂.

Experimental Protocol: ROP of L-Lactide

Objective: Synthesis of Poly(L-lactide) (PLLA) with controlled molecular weight.

-

Reagent Prep:

-

Recrystallize L-lactide from ethyl acetate; dry under vacuum.

-

Dry Benzyl Alcohol (initiator) over CaH₂.

-

Use Zn(TMHD)₂ as received (99%+ purity).[3]

-

-

Reaction Setup:

-

In a glovebox, charge a Schlenk flask with L-lactide (1.44 g, 10 mmol).

-

Add Zn(TMHD)₂ catalyst (4.3 mg, 0.01 mmol) for a [M]/[C] ratio of 1000:1.

-

Add Benzyl Alcohol (10.8 mg, 0.1 mmol) as the initiator.

-

Add anhydrous Toluene (5 mL).

-

-

Polymerization:

-

Seal flask and move to a fume hood.

-

Heat to 110 °C in an oil bath with stirring.

-

Monitor reaction by ¹H NMR (methine quartet shift from 5.0 ppm monomer to 5.2 ppm polymer).

-

-

Termination & Isolation:

-

Quench with 2 drops of wet methanol after 4–6 hours.

-

Precipitate polymer into cold methanol (100 mL).

-

Filter and dry under vacuum at 40 °C.

-

Application 2: MOCVD Precursor for ZnO Thin Films

Zn(TMHD)₂ is the industry standard for depositing high-quality Zinc Oxide (ZnO) films due to its clean decomposition profile and lack of pre-reaction with oxygen sources.

Process Flow

Unlike diethylzinc (DEZn), which is pyrophoric, Zn(TMHD)₂ is safe to handle. However, it requires a heated bubbler system.

Figure 2: MOCVD setup for ZnO deposition using Zn(TMHD)₂ precursor.

Deposition Protocol

-

Precursor Loading: Load Zn(TMHD)₂ into a stainless steel bubbler.

-

Vaporization: Heat bubbler to 115 °C . Heat all delivery lines to 125 °C to prevent condensation clogging.

-

Transport: Use Argon carrier gas (50–100 sccm).

-

Deposition:

-

Substrate Temp: 450 °C (for amorphous) to 600 °C (for crystalline wurtzite).

-

Pressure: 5–10 Torr.

-

Oxidant: Introduce O₂ gas or water vapor through a separate line.

-

-

Growth Rate: Typical rates are 5–20 nm/min depending on flow.

Application 3: Polyurethane Catalysis (Tin Replacement)

With increasing regulations on organotin compounds (e.g., DBTDL), Zn(TMHD)₂ offers a non-toxic alternative for catalyzing the isocyanate-hydroxyl reaction.

-

Advantage: The bulky ligands delay the onset of curing (pot life extension) compared to highly active tin catalysts, allowing for better mold filling in complex parts.

-

Protocol: Add 0.05–0.1 wt% Zn(TMHD)₂ to the polyol component. Mix thoroughly before adding isocyanate. Cure at elevated temperature (60–80 °C) is often required due to the latent nature of the catalyst.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Polymer Yield (ROP) | Moisture contamination | Dry all monomers/solvents over CaH₂. Ensure Zn(TMHD)₂ is stored dry. |

| Clogged CVD Lines | Cold spots in delivery line | Ensure line temperature is >10 °C higher than bubbler temp (set lines to 125–130 °C). |

| Slow Curing (Polyurethane) | Steric hindrance of catalyst | Increase catalyst loading to 0.2 wt% or add a co-catalyst (e.g., amine) for synergy. |

| Film Haze (CVD) | Gas phase pre-reaction | Separate Zn and O₂ inlets further; reduce reactor pressure to increase mean free path. |

References

-

Synthesis and Properties of Zn(TMHD)₂: Ereztech. Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) Product Specification. Link

-

MOCVD of ZnO: Matthews, J.S., et al. "Plasma-assisted chemical vapor deposition of ZnO thin films." Journal of The Electrochemical Society, 2006. Link

-

ROP Catalysis: Williams, C.K. "Synthesis of functionalized biodegradable polyesters." Chemical Society Reviews, 2007. Link

-

Structural Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 425548, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc".[6][3] Link

-

Polyurethane Catalysis: TIB Chemicals. Zinc-based catalysts for polyurethane systems. Link

Sources

- 1. BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)ZINC | 14363-14-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) | 2,2,6,6-Tetramethyl-3,5-heptanedione zinc derivative | C22H40O4Zn - Ereztech [ereztech.com]